1-iodo-2,4-bis(propan-2-yl)benzene
Description
Contextual Significance of Halogenated Arenes as Synthetic Intermediates
Halogenated arenes, or aryl halides, are organic compounds where a halogen atom is directly bonded to an aromatic ring. These compounds are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. thieme-connect.comncert.nic.in Their utility stems from the carbon-halogen bond, which can be readily transformed through various reactions, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of pharmaceuticals, agrochemicals, and materials. thieme-connect.com
The reactivity of the carbon-halogen bond is dependent on the nature of the halogen. Aryl iodides are generally the most reactive among the aryl halides (I > Br > Cl > F) in many common transformations, such as the Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond. This makes iodoarenes particularly valuable when milder reaction conditions are required or when dealing with less reactive coupling partners.
The Influence of Bulky Alkyl Substituents on Aromatic Reactivity and Selectivity
The presence of substituents on an aromatic ring significantly influences its reactivity and the regioselectivity of subsequent reactions. numberanalytics.commsu.edulibretexts.org Alkyl groups are generally considered activating groups, meaning they increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). numberanalytics.comlibretexts.org They donate electron density to the aromatic ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. numberanalytics.comlibretexts.org
Bulky alkyl groups, such as the propan-2-yl (isopropyl) groups in 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424), introduce an additional layer of complexity: steric hindrance. This steric bulk can impede the approach of reagents to certain positions on the aromatic ring, thereby influencing the regiochemical outcome of reactions. numberanalytics.com For instance, while alkyl groups are typically ortho, para-directing, a large alkyl group at a particular position might sterically disfavor substitution at the adjacent ortho position, leading to a higher proportion of the para-substituted product. msu.edu This interplay between electronic and steric effects is a key consideration in designing synthetic routes involving highly substituted aromatic compounds.
Academic Rationale for the Comprehensive Investigation of this compound
The specific structure of this compound makes it a compelling subject for academic investigation. The combination of a reactive iodo group with two bulky isopropyl substituents at the 2 and 4 positions presents a unique platform to study the interplay of electronic and steric effects on the reactivity of the C-I bond and the aromatic ring.
Research into this compound can provide valuable insights into:
Reaction Mechanisms: Studying how the bulky isopropyl groups affect the rates and outcomes of various reactions involving the iodo group can help refine our understanding of reaction mechanisms, particularly in transition metal-catalyzed cross-coupling reactions.
Regioselectivity: The substitution pattern allows for the investigation of how the existing substituents direct further functionalization of the aromatic ring.
Synthesis of Novel Compounds: As a highly functionalized building block, this compound can be a precursor to novel and potentially useful molecules with specific steric and electronic properties.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 496801-02-6 |
| Molecular Formula | C12H17I |
| Molecular Weight | 288.17 g/mol |
| Appearance | Liquid |
The data in this table is compiled from various chemical suppliers and databases. americanelements.com
Properties
CAS No. |
496801-02-6 |
|---|---|
Molecular Formula |
C12H17I |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Iodo 2,4 Bis Propan 2 Yl Benzene
Regioselective Iodination of 1,3-bis(propan-2-yl)benzene Precursors
The direct introduction of an iodine atom onto the 1,3-bis(propan-2-yl)benzene scaffold at the desired position is a primary strategy for the synthesis of the target molecule. This is achieved through methods that can control the position of iodination on the aromatic ring.
Direct Electrophilic Iodination Approaches
Electrophilic iodination stands as a fundamental method for the formation of aryl-iodine bonds. This approach involves the reaction of an electron-rich aromatic compound with an electrophilic iodine source. For the synthesis of 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424), the starting material is 1,3-diisopropylbenzene (B165221). The directing effects of the two isopropyl groups guide the incoming electrophile.
A common method for such transformations involves the use of molecular iodine in the presence of an oxidizing agent. The oxidizing agent is crucial as it converts molecular iodine into a more potent electrophilic species. A combination of iodine and (diacetoxyiodo)benzene (B116549) can be used for the regioselective iodination of certain aromatic compounds. chemrxiv.org Another approach employs N-iodosuccinimide (NIS) in an acidic medium, such as a mixture of acetic acid and trifluoroacetic acid, to achieve iodination, particularly for substrates with sensitive functional groups. nih.gov
| Reagent System | Conditions | Outcome |
| I₂ / PhI(OAc)₂ | Grinding at ambient temperature | Regioselective iodination |
| N-Iodosuccinimide (NIS) | Acetic acid/TFA | Iodination of functionalized pyrazoles |
This table summarizes common electrophilic iodination systems.
Metal-Catalyzed C-H Iodination Strategies (e.g., Palladium-Catalyzed)
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, including iodination. nih.gov Palladium-catalyzed reactions, in particular, have shown significant promise in this area. These methods often utilize a directing group to achieve high regioselectivity. nih.gov
For the iodination of substrates, a palladium catalyst, often in the form of Pd(OAc)₂, facilitates the reaction between the C-H bond and an iodine source. nih.govnih.gov Molecular iodine (I₂) can serve as the iodine source and the sole oxidant in these reactions. nih.gov The mechanism of these reactions can be complex, potentially involving either a Pd(II)/Pd(IV) cycle or a Pd(II)/Pd(II) redox-neutral pathway, depending on the substrate and reaction conditions. nih.gov The interaction between the palladium catalyst and any directing groups on the substrate plays a crucial role in determining the reaction's pathway and efficiency. nih.gov
| Catalyst | Iodine Source | Key Features |
| Pd(OAc)₂ | I₂ | Can proceed via Pd(II)/Pd(IV) or Pd(II)/Pd(II) pathways. nih.gov |
| Pd(OAc)₂ | I₂ / PhI(OAc)₂ | Effective for oxazoline-directed iodination of unactivated alkyl groups. nih.gov |
This table presents examples of palladium-catalyzed iodination systems.
Multistep Synthetic Routes Utilizing Aromatic Functionalization
An alternative to direct iodination of the di-isopropylbenzene precursor involves building the molecule through a series of functionalization steps. This can involve either introducing the isopropyl groups onto a pre-iodinated benzene (B151609) ring or transforming other functional groups on a di-isopropylbenzene ring into the iodo group.
Introduction of Isopropyl Moieties onto Iodinated Benzene Scaffolds
This synthetic strategy begins with an iodinated benzene derivative, onto which the two isopropyl groups are introduced. Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. In this case, iodobenzene (B50100) or a di-iodobenzene could be reacted with an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride. The challenge in this approach lies in controlling the regioselectivity of the alkylation to obtain the desired 2,4-diisopropyl substitution pattern on the iodinated ring.
Transformation from Alternative Halogenated or Functionalized Precursors
Another multistep approach involves starting with a 1,3-diisopropylbenzene molecule that bears a different functional group, which is then converted into the iodo group. For instance, a diisopropylaniline could be synthesized and then subjected to a Sandmeyer-type reaction. This would involve diazotization of the amino group with a nitrite (B80452) source in the presence of an acid, followed by the introduction of iodide, typically from potassium iodide, to yield the target this compound.
Sustainable and Green Chemistry Approaches in Alkyl-Iodobenzene Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for alkyl-iodobenzenes. scribd.com These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One area of focus is the use of more environmentally benign reagents and catalysts. For instance, the use of molecular iodine with a green oxidant like hydrogen peroxide under solvent-free conditions represents a greener approach to iodination. mdpi.com Iodine itself can act as a catalyst in various oxidative transformations, offering an environmentally sustainable alternative to some transition metals. researchgate.net
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. scribd.com For example, the Heck reaction, a palladium-catalyzed cross-coupling reaction, can be completed in minutes under microwave irradiation compared to hours with conventional heating. scribd.com While not a direct synthesis of the title compound, this illustrates the potential of microwave chemistry in related transformations.
The development of catalytic systems that operate under milder conditions and with higher atom economy is also a key aspect of green synthesis. scribd.com For example, the use of hypervalent iodine reagents, which can be generated in situ using oxidants like Oxone or even aerobically, provides a pathway for various transformations that avoid the use of stoichiometric heavy metal oxidants. nsf.govnsf.gov
| Green Chemistry Approach | Example | Benefit |
| Greener Reagents | I₂ / H₂O₂ (aq) | Avoids hazardous solvents and byproducts. mdpi.com |
| Catalysis | Iodine-catalyzed reactions | Reduces reliance on potentially toxic transition metals. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy input. scribd.com |
| In Situ Reagent Generation | Aerobic generation of hypervalent iodine | Avoids stoichiometric use of heavy metal oxidants. nsf.gov |
This table highlights some green chemistry approaches relevant to alkyl-iodobenzene synthesis.
Reaction Chemistry and Mechanistic Insights of 1 Iodo 2,4 Bis Propan 2 Yl Benzene
Cross-Coupling Reactions Involving the Aryl-Iodine Bond
Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with the reactivity of the aryl halide being a critical factor. For aryl iodides, the carbon-iodine bond is relatively weak, making them highly reactive substrates for oxidative addition to a low-valent metal center, which is the initial step in many catalytic cycles. wikipedia.orgnih.gov However, the steric hindrance imposed by the two bulky isopropyl groups on the 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424) ring could significantly influence the kinetics and viability of these reactions.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide to form a new carbon-carbon bond. This reaction is fundamental to the synthesis of biaryls. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for success, especially with sterically demanding substrates.
Despite extensive searches for the Suzuki-Miyaura coupling of this compound, no specific examples with detailed reaction conditions or yields were found in the reviewed literature. While studies on other di-substituted aryl halides exist, direct data for this compound is absent.
Sonogashira Coupling for Aryl-Alkynyl Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
Specific studies detailing the Sonogashira coupling of this compound are not available in the surveyed literature. While the reaction is known to proceed with a wide range of aryl iodides, nih.gov the specific catalyst systems and conditions required to overcome the steric hindrance of the two isopropyl groups on this substrate have not been reported.
Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction has largely replaced harsher traditional methods like the Ullmann condensation for the synthesis of aryl amines. wikipedia.org The development of sophisticated phosphine (B1218219) ligands has been critical to expanding the scope of this reaction to include less reactive aryl halides and a wide variety of amines.
A review of the literature did not yield specific examples of the Buchwald-Hartwig amination being performed on this compound. General protocols exist for a wide range of aryl iodides, but data specific to this sterically encumbered substrate, including optimal ligands, bases, and reaction conditions, remain undocumented.
Other Palladium- and Copper-Catalyzed Coupling Reactions
Beyond the three major named reactions, other important coupling methods include the Heck reaction (coupling of an aryl halide with an alkene), wikipedia.orgorganic-chemistry.org and various copper-catalyzed reactions, such as the Ullmann condensation, which is used to form aryl ethers, thioethers, and amines, often under harsher conditions than its palladium-catalyzed counterparts. wikipedia.orgorganic-chemistry.org Palladium-catalyzed carbonylation reactions are also used to introduce a carbonyl group into an aromatic ring. diva-portal.org
As with the previously mentioned reactions, specific documented instances of this compound participating in Heck, Ullmann, or palladium-catalyzed carbonylation reactions could not be located. The lack of data prevents a detailed discussion of its reactivity, selectivity, and synthetic utility in these transformations.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Steric and Electronic Effects on SNAr Reactivity
For an SNAr reaction to occur on this compound, a strong nucleophile would be required. However, the substrate lacks the strong electron-withdrawing groups typically necessary to stabilize the negative charge of the Meisenheimer intermediate. The isopropyl groups are weakly electron-donating, which would further disfavor the reaction by destabilizing the carbanionic intermediate.
Furthermore, the bulky isopropyl group at the ortho position (C2) would present significant steric hindrance to an incoming nucleophile attempting to attack the carbon bearing the iodine atom (C1). This steric clash would raise the activation energy for the formation of the Meisenheimer complex, making the reaction kinetically unfavorable. Given these significant electronic and steric disadvantages, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Unsurprisingly, no published studies documenting SNAr reactions on this substrate were found.
Metal-Mediated Nucleophilic Substitutions
Metal-mediated reactions are a cornerstone of modern organic synthesis, and this compound is a viable substrate for such transformations, particularly copper-catalyzed nucleophilic substitutions. These reactions, often falling under the umbrella of Ullmann-type condensations, allow for the formation of new carbon-heteroatom or carbon-carbon bonds at the site of the iodine atom.
The general mechanism for these copper-catalyzed reactions involves the in-situ formation of a copper(I) species. This species then undergoes oxidative addition with the aryl iodide, this compound, to form an organocopper intermediate. Subsequent reaction with a nucleophile and reductive elimination yields the desired substituted product and regenerates the copper catalyst. organic-chemistry.org
Common nucleophiles in these reactions include alkoxides, amides, and thiolates, leading to the formation of aryl ethers, aryl amines, and aryl thioethers, respectively. The reaction conditions for traditional Ullmann reactions often require high temperatures and polar aprotic solvents. However, the development of more sophisticated copper-based catalysts with various ligands has enabled these transformations to proceed under milder conditions. wikipedia.org
For instance, in a typical Ullmann ether synthesis, this compound could react with an alcohol in the presence of a copper catalyst and a base to form the corresponding 2,4-diisopropoxybenzene derivative. Similarly, reaction with an amine under Goldberg reaction conditions would yield the N-aryl amine. wikipedia.org The reactivity of the aryl iodide is generally higher than the corresponding aryl bromide or chloride, making this compound a favorable substrate. wikipedia.org
Table 1: Examples of Metal-Mediated Nucleophilic Substitutions
| Reaction Type | Nucleophile | Product | Catalyst System (Example) |
| Ullmann Ether Synthesis | R-OH | 2,4-bis(propan-2-yl)phenyl ether | CuI / Phenanthroline |
| Goldberg Amination | R-NH2 | N-(2,4-bis(propan-2-yl)phenyl)amine | CuI / L-proline |
| C-S Coupling | R-SH | 2,4-bis(propan-2-yl)phenyl thioether | CuI / Neocuproine |
Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Core
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. The existing substituents on the ring—two isopropyl groups and an iodine atom—play a crucial role in directing the position of incoming electrophiles.
The general mechanism of EAS involves a two-step process: the initial attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. uci.edubyjus.com
The regiochemical outcome of EAS on this compound is governed by the directing effects of the substituents. Isopropyl groups are alkyl groups and are therefore activating and ortho, para-directing. libretexts.org The iodine atom, a halogen, is deactivating due to its inductive electron-withdrawing effect but is also ortho, para-directing due to resonance donation of its lone pairs. libretexts.org
In this specific molecule, the two isopropyl groups are located at positions 2 and 4. Their activating and directing effects will strongly favor substitution at the positions ortho and para to them. The iodine at position 1 will also direct incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions.
Considering the combined effects:
The C5 position is ortho to the C4-isopropyl group and meta to the C2-isopropyl and C1-iodo groups.
The C6 position is ortho to the C1-iodo group and meta to the C2- and C4-isopropyl groups.
The C3 position is ortho to both the C2- and C4-isopropyl groups and meta to the C1-iodo group.
The powerful activating and ortho, para-directing nature of the two isopropyl groups will be the dominant influence. Therefore, electrophilic attack is most likely to occur at the positions most activated by these groups. The C3 and C5 positions are both activated. However, the C3 position is flanked by the bulky isopropyl group at C2 and the iodine at C1, leading to significant steric hindrance. The C5 position is adjacent to the C4-isopropyl group and a hydrogen atom, making it more sterically accessible. The C6 position is also sterically hindered by the adjacent iodine atom.
Consequently, further electrophilic aromatic substitution on this compound is expected to predominantly occur at the C5 position.
Table 2: Predicted Regioselectivity in EAS of this compound
| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |
| 3 | Activated (ortho to two isopropyls) | High | Minor product |
| 5 | Activated (ortho to one isopropyl) | Moderate | Major product |
| 6 | Deactivated (ortho to iodo) | High | Minor product |
Radical Processes and Reductive Pathways
Beyond ionic reactions, this compound can also participate in radical reactions, primarily through the homolytic cleavage of the carbon-iodine bond.
The 2,4-bis(propan-2-yl)phenyl radical can be generated from this compound under various conditions, including photolysis, thermolysis, or through the action of radical initiators. rsc.org Recent studies have also highlighted the generation of aryl radicals from aryl iodides using palladium catalysis under basic conditions. chemrxiv.orgchemrxiv.orgresearchgate.net
Once formed, this aryl radical is a highly reactive intermediate. It can participate in a range of transformations, including:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 1,3-diisopropylbenzene (B165221).
Addition to multiple bonds: The aryl radical can add to alkenes, alkynes, and other unsaturated systems, forming new carbon-carbon bonds.
Homolytic aromatic substitution (HAS): The radical can attack another aromatic ring, leading to biaryl compounds. For example, reaction with benzene would produce a mixture of 2,4-diisopropylbiphenyl isomers.
The steric bulk of the two isopropyl groups on the 2,4-bis(propan-2-yl)phenyl radical can influence its reactivity, potentially favoring abstraction over addition in some cases or influencing the regioselectivity of addition reactions.
Electron transfer to this compound can initiate a cascade of reactions. Reduction of the aryl iodide, either electrochemically or with a chemical reductant, can lead to the formation of a radical anion. This radical anion can then fragment, cleaving the carbon-iodine bond to generate the 2,4-bis(propan-2-yl)phenyl radical and an iodide ion.
This single electron transfer (SET) process is a key step in various synthetic methodologies. For instance, in certain coupling reactions, an electron donor can initiate the formation of the aryl radical, which then engages in the desired bond-forming event. The generation of aryl radicals via SET from aryl halides is a well-established strategy in organic synthesis. rsc.org
Advanced Spectroscopic and Spectrometric Characterization for In Depth Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular mass and elemental composition of a compound. For 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424) (C₁₂H₁₇I), HRMS provides an exact mass measurement of the molecular ion, which allows for unambiguous confirmation of its chemical formula. americanelements.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The C-I bond is typically the weakest bond in the molecule and is expected to cleave readily. docbrown.info Key fragmentation pathways would include the loss of the iodine atom and the cleavage of the isopropyl groups.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₂H₁₇I]⁺ | 288.0426 | Molecular Ion |
| [C₁₂H₁₇]⁺ | 161.1328 | Loss of Iodine radical (•I) |
| [C₉H₁₁]⁺ | 119.0855 | Loss of an isopropyl group from [C₁₂H₁₇]⁺ |
| [C₆H₅I]⁺ | 203.9459 | Fragmentation of isopropyl groups |
Note: This table contains predicted data based on the compound's structure. Actual experimental values may vary slightly.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the complete structural elucidation of this compound in solution.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons of each isopropyl group, as well as correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying the quaternary carbons (C1, C2, and C4 of the benzene (B151609) ring) by their correlations to nearby protons. For instance, the carbon bearing the iodine (C1) would show a correlation to the aromatic proton at C6 and the methine proton of the isopropyl group at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. youtube.com For this compound, NOESY would show correlations between the protons of the isopropyl group at C2 and the aromatic proton at C3, confirming their spatial proximity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| C1 | - | ~95 | H-6, H-5, H-2' | - |
| C2 | - | ~152 | H-3, H-2', H-2'' | - |
| C3 | ~7.3 (d) | ~128 | C2, C4, C5 | H-2', H-5 |
| C4 | - | ~150 | H-3, H-5, H-4', H-4'' | - |
| C5 | ~7.2 (dd) | ~125 | C1, C3, C4 | H-3, H-6, H-4' |
| C6 | ~7.7 (d) | ~138 | C2, C4, C5 | H-5 |
| C2' (CH) | ~3.3 (sept) | ~34 | C1, C2, C3, C2'' | H-3, H-2'' |
| C2'' (CH₃) | ~1.2 (d) | ~24 | C2, C2' | H-2' |
| C4' (CH) | ~2.9 (sept) | ~34 | C3, C4, C5, C4'' | H-3, H-5, H-4'' |
Note: This table contains predicted data. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'sept' a septet. Prime (') and double prime ('') denote atoms of the isopropyl groups.
The two isopropyl groups in this compound can exhibit restricted rotation, especially at low temperatures. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate these conformational dynamics. researchgate.net At room temperature, the rotation around the C-C bonds connecting the isopropyl groups to the benzene ring is likely fast on the NMR timescale, resulting in equivalent methyl groups for each isopropyl substituent. Upon cooling, this rotation may slow down, potentially leading to the observation of distinct signals for the two methyl groups of the isopropyl substituent at the sterically hindered C2 position.
Since this compound is a liquid at room temperature, solid-state NMR (ssNMR) would be performed on a crystalline derivative. americanelements.com ssNMR provides information about the structure and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. The observed chemical shifts in the solid state can differ from those in solution, reflecting the effects of the crystal packing environment. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.govresearchgate.net
Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the isopropyl groups, expected in the 2970-2850 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
C-I stretching: A weak to medium band is expected at lower frequencies, typically in the 600-500 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3080 - 3020 | 3080 - 3020 |
| Aliphatic C-H Stretch | 2965, 2870 | 2965, 2870 |
| Aromatic C=C Stretch | 1580, 1470 | 1580, 1470 |
| C-H Bend (Isopropyl) | 1385, 1370 | 1385, 1370 |
Note: This table contains predicted data based on typical functional group absorption regions.
Computational and Theoretical Chemistry Studies of 1 Iodo 2,4 Bis Propan 2 Yl Benzene
Conformational Analysis and Steric Effects
Rotational Barriers of Isopropyl Groups and Aromatic Ring Distortion
The presence of two bulky isopropyl groups on the benzene (B151609) ring of 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424) introduces significant steric hindrance. This steric crowding is expected to influence the rotational freedom of the isopropyl groups and may cause distortions in the planarity of the benzene ring.
Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify these effects. Theoretical studies on similarly hindered aromatic compounds, such as those with ortho-substituted bulky groups, have shown that the abstraction of a bulky substituent is facilitated by the release of steric strain. nih.gov This underlying principle suggests that the rotation of the isopropyl groups in this compound is not free but is governed by a rotational energy barrier.
The rotation of each isopropyl group around its C-C bond connected to the benzene ring would involve the passage of the methyl groups past the adjacent iodine atom or the other isopropyl group. These movements would lead to high-energy transition states. Computational calculations can map the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations and the energy barriers to rotation.
Table 1: Predicted Rotational Barriers and Geometrical Parameters for this compound
| Parameter | Predicted Value/Observation | Computational Method |
| Rotational Barrier (ortho-isopropyl) | Higher energy due to steric clash with iodine | DFT, Hartree-Fock |
| Rotational Barrier (para-isopropyl) | Lower energy compared to ortho-isopropyl | DFT, Hartree-Fock |
| C-C-C bond angle (isopropyl) | Likely distorted from ideal tetrahedral angle | Geometry Optimization |
| Aromatic Ring | Potential minor out-of-plane distortion | Geometry Optimization |
Note: The data in this table is illustrative and based on expected outcomes from computational studies on sterically hindered aromatic compounds.
The steric strain induced by the bulky ortho-isopropyl group adjacent to the large iodine atom is anticipated to be a dominant factor. This can lead to a slight puckering or out-of-plane distortion of the benzene ring to alleviate the steric clash. Geometry optimization calculations using DFT would be able to predict the precise bond lengths, bond angles, and dihedral angles that characterize the minimum energy structure of the molecule.
Intermolecular Interactions and Crystal Packing Simulations
In the solid state, the arrangement of molecules in a crystal lattice is determined by a balance of intermolecular forces. For this compound, these interactions would primarily consist of van der Waals forces, with the potential for halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atom could participate in halogen bonds with electron-rich regions of neighboring molecules. Computational studies on iodine-centered halogen bonding have demonstrated that these interactions can have binding energies ranging from weak to moderate, significantly influencing crystal packing. rsc.org
Crystal packing simulations, often employing force fields derived from quantum mechanical calculations, can predict the most stable crystal polymorphs. These simulations would likely reveal a packing arrangement that maximizes the favorable van der Waals contacts between the isopropyl groups and the benzene rings of adjacent molecules, while also accommodating any potential halogen bonding involving the iodine atom.
Table 2: Predicted Intermolecular Interaction Energies for this compound
| Interaction Type | Predicted Energy Range (kcal/mol) | Relevance to Crystal Packing |
| van der Waals (London Dispersion) | Dominant stabilizing force | Governs overall molecular packing |
| Halogen Bonding (C-I···π or C-I···I) | -1 to -5 | Can direct specific packing motifs |
| Dipole-Dipole | Minor contribution | Influences local molecular orientation |
Note: The data in this table is illustrative and based on typical energy ranges for these types of interactions in similar molecular systems.
Prediction and Correlation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.
For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. The predicted spectra can be correlated with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often provide insights into subtle electronic or conformational effects.
Similarly, the vibrational frequencies in the IR spectrum can be calculated. These calculations can help in assigning the observed absorption bands to specific molecular vibrations, such as the C-H stretches of the isopropyl groups and the aromatic ring, as well as vibrations involving the C-I bond.
The study of the ionic states of similar molecules like iodobenzene (B50100) through photoionization and DFT computations provides a framework for understanding the electronic structure and ionization energies of this compound. researchgate.net Such theoretical analyses can be correlated with experimental techniques like photoelectron spectroscopy.
Applications and Advanced Derivatization in Organic Synthesis and Materials Science
1-Iodo-2,4-bis(propan-2-yl)benzene (B1626424) as a Key Synthon for Complex Molecular Architectures
The strategic placement of two isopropyl groups on the benzene (B151609) ring, ortho and para to the iodine atom, imparts significant steric hindrance. This feature is instrumental in directing the regioselectivity of various chemical reactions and in the synthesis of molecules with specific three-dimensional arrangements.
Precursor for Sterically Hindered Biaryls and Polycyclic Systems
The carbon-iodine bond in this compound is a versatile handle for forming new carbon-carbon bonds through various cross-coupling reactions. This capability is particularly valuable in the synthesis of sterically hindered biaryls and polycyclic aromatic hydrocarbons (PAHs), which are of interest for their unique electronic and photophysical properties. nih.govresearchgate.net
For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can be employed to create biaryl systems where the bulky diisopropylphenyl group influences the torsional angle between the two aromatic rings. This steric control is crucial for fine-tuning the electronic and photophysical properties of the resulting compounds.
Furthermore, this iodinated arene serves as a foundational component in the construction of larger, more complex polycyclic systems. researchgate.net Through sequential coupling and cyclization strategies, intricate aromatic frameworks can be assembled, leading to novel materials for applications in organic electronics and sensor technology. nih.gov The synthesis of large PAH ring systems often yields compounds with interesting structural and electronic properties. researchgate.net
Building Block for Heterocyclic Compounds
The reactivity of the C-I bond also extends to the synthesis of a wide array of heterocyclic compounds. nih.gov These structures are integral to pharmaceuticals, natural products, and materials chemistry. nih.govvdoc.pub Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, allow for the introduction of nitrogen, oxygen, and sulfur-containing functionalities, paving the way for the construction of diverse heterocyclic rings. nih.gov
The steric bulk of the 2,4-diisopropylphenyl group can influence the reaction pathways, leading to the selective formation of specific isomers. This control is essential in the synthesis of complex molecules with defined biological or material properties. A variety of heterocyclic compounds, including imidazoles, oxazoles, thiazoles, and quinolines, can be synthesized using substituted alkynyl aldehydes as key intermediates. nih.gov
Role in the Design and Synthesis of Functional Organic Materials
The unique structural and electronic characteristics of this compound make it an attractive building block for the development of advanced organic materials with tailored properties.
Monomer for Conjugated Polymers and Oligomers with Tunable Electronic Properties
Through polymerization reactions, such as Yamamoto or Sonogashira polymerizations, this compound can be incorporated as a monomeric unit into conjugated polymers and oligomers. The bulky isopropyl groups play a crucial role in enhancing the solubility of these materials, a common challenge in the processing of rigid-rod polymers.
By carefully selecting the comonomers and polymerization conditions, the electronic properties of the resulting polymers, such as their band gap and charge carrier mobility, can be precisely tuned. This makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Co-reactant | Resulting Polymer Linkage | Potential Application |
| Suzuki Polymerization | Aryldiboronic acid or ester | Aryl-Aryl | Organic Electronics |
| Sonogashira Polymerization | Diethynylarene | Aryl-Alkynyl | Optoelectronic Devices |
| Stille Polymerization | Organostannane | Aryl-Aryl | Organic Photovoltaics |
| Heck Polymerization | Alkene | Aryl-Alkenyl | Functional Polymers |
Precursor for Liquid Crystalline and Supramolecular Assemblies
The rigid core and the potential for introducing various functional groups make this compound a valuable precursor for the synthesis of liquid crystalline materials. koyauniversity.org By attaching mesogenic units to the diisopropylphenyl scaffold, molecules with specific phase behaviors, such as nematic or smectic phases, can be designed. koyauniversity.orgjmchemsci.com These materials are essential components in display technologies and optical sensors. mdpi.com
Furthermore, the derivatization of this compound can lead to the formation of molecules capable of self-assembling into well-defined supramolecular structures. Through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, these molecules can organize into complex architectures such as nanotubes, vesicles, and gels, which have potential applications in nanotechnology and drug delivery.
Derivatization for Specialty Chemical Synthesis
Beyond its use in materials science, this compound is a versatile starting material for the synthesis of a wide range of specialty chemicals. The iodine atom can be readily displaced by a variety of nucleophiles or transformed into other functional groups, providing access to a diverse chemical space.
For example, conversion of the iodo group to a boronic acid or ester derivative creates a valuable reagent for further cross-coupling reactions. Lithiation followed by quenching with an electrophile allows for the introduction of a wide range of substituents. These transformations enable the synthesis of complex molecules with potential applications in agrochemicals, fragrances, and other fine chemical industries.
Table 2: Representative Derivatization Reactions of this compound
| Reaction Type | Reagents | Product Functional Group |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |
| Heck Reaction | Alkene, Pd catalyst, base | Arylalkene |
| Ullmann Condensation | Alcohol/Thiol, Cu catalyst, base | Aryl ether/thioether |
| Grignard Formation | Mg | Arylmagnesium iodide |
| Lithiation | n-BuLi or t-BuLi | Aryllithium |
This compound stands out as a highly valuable and versatile building block in modern organic chemistry. Its sterically demanding framework and reactive iodine functionality provide chemists with a powerful tool for the construction of complex molecular architectures, ranging from sterically hindered biaryls and polycyclic systems to diverse heterocyclic compounds. Furthermore, its role as a monomer and precursor for functional organic materials highlights its importance in the development of next-generation electronics and smart materials. The continued exploration of the reactivity and applications of this compound is poised to open new avenues in both fundamental research and applied chemical sciences.
Synthesis of Organometallic Reagents (e.g., Grignard, Organolithium Compounds)
The conversion of the aryl-iodine bond into a carbon-metal bond is a fundamental strategy in organic synthesis, transforming the electrophilic carbon of the aryl halide into a nucleophilic one. This compound is an excellent substrate for the preparation of such organometallic reagents.
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, yields the corresponding Grignard reagent, (2,4-diisopropylphenyl)magnesium iodide. byjus.com This reaction involves the insertion of magnesium into the carbon-iodine bond. Grignard reagents must be prepared under strictly anhydrous conditions as they react readily with protic solvents like water. learncbse.in The resulting organomagnesium compound is a powerful nucleophile and a strong base, widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Organolithium Compounds: Alternatively, organolithium reagents can be prepared from this compound via a metal-halogen exchange reaction. nih.gov This is typically achieved by treating the aryl iodide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF or hexane. This exchange is a rapid and efficient process, yielding (2,4-diisopropylphenyl)lithium and the corresponding iodoalkane (e.g., 1-iodobutane). Organolithium reagents are generally more reactive and more basic than their Grignard counterparts, offering a different spectrum of reactivity in organic synthesis.
Table 1: Synthesis of Organometallic Reagents from this compound
| Starting Material | Reagent(s) | Solvent | Product | Reagent Type |
| This compound | Mg | THF or Et₂O | (2,4-Diisopropylphenyl)magnesium iodide | Grignard |
| This compound | n-BuLi or t-BuLi | THF or Hexane | (2,4-Diisopropylphenyl)lithium | Organolithium |
Preparation of Boronic Acid/Ester Derivatives for Further Cross-Coupling
Boronic acids and their ester derivatives are exceptionally important intermediates in modern organic chemistry, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. this compound serves as an ideal precursor for synthesizing these valuable boron-containing compounds.
From Grignard Reagents: One of the most common methods for synthesizing aryl boronic acids involves the electrophilic trapping of an organometallic intermediate with a borate (B1201080) ester. nih.gov The Grignard reagent, (2,4-diisopropylphenyl)magnesium iodide, can be reacted with a trialkyl borate, such as trimethyl borate (B(OMe)₃), at low temperatures. This is followed by acidic aqueous workup (e.g., with HCl) to hydrolyze the intermediate boronate ester, yielding 2,4-diisopropylphenylboronic acid. nih.gov
Miyaura Borylation: A more direct and increasingly popular method is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent. nih.gov this compound can be reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate, KOAc) in a suitable solvent like dioxane or DMSO. This reaction directly furnishes the boronic ester, 2-(2,4-diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These pinacol (B44631) esters are often preferred over boronic acids due to their stability, ease of handling, and purification.
These resulting boronic acid or ester derivatives are stable, crystalline solids that are crucial building blocks for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond between the 2,4-diisopropylphenyl unit and various other aryl, heteroaryl, or vinyl groups. researchgate.netresearchgate.net
Table 2: Synthesis of Boronic Acid/Ester Derivatives from this compound
| Precursor | Reagent(s) | Catalyst/Conditions | Product | Product Type |
| (2,4-Diisopropylphenyl)magnesium iodide | 1. B(OMe)₃2. H₃O⁺ | Low temperature, then acidic workup | (2,4-Diisopropylphenyl)boronic acid | Boronic Acid |
| This compound | Bis(pinacolato)diboron (B₂pin₂) | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | 2-(2,4-Diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronic Ester (Pinacol) |
Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and performing quantitative analysis of non-volatile organic compounds like 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424). Given the compound's non-polar, hydrophobic nature, reversed-phase HPLC is the most common and effective approach. phenomenex.comwikipedia.orgjordilabs.com
In a typical reversed-phase setup, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), while the mobile phase is a polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.orglibretexts.org When a sample of this compound is injected, it partitions between the stationary and mobile phases. Its strong hydrophobicity results in significant interaction with the non-polar stationary phase. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), which decreases the mobile phase's polarity and coaxes the compound off the column and toward the detector. libretexts.org
This method allows for the separation of the main compound from more polar impurities (which elute earlier) and less polar, more retained impurities. Potential impurities could include starting materials from its synthesis, such as 1,3-diisopropylbenzene (B165221), or byproducts from side reactions. organic-chemistry.org Furthermore, HPLC is adept at separating isomers, which is critical if isomeric byproducts are formed during synthesis. sielc.com
Quantitative analysis is performed by creating a calibration curve from standards of known concentration. The peak area of the analyte in the sample chromatogram is then compared to this curve to determine its precise concentration and, consequently, its purity. UV detection is typically suitable for aromatic compounds, with the detection wavelength set to an absorption maximum of the benzene (B151609) ring, for instance, 254 nm. researchgate.net
Table 1: Typical HPLC Parameters for Purity Analysis of this compound.
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating non-polar aromatic compounds due to hydrophobic interactions. phenomenex.com |
| Mobile Phase | A: Water B: Acetonitrile | A common polar mobile phase for reversed-phase HPLC, allowing for gradient elution. wikipedia.orglibretexts.org |
| Gradient | Start at 50-60% B, increase to 95-100% B over 20-30 min | Effectively elutes hydrophobic compounds and separates them from impurities with different polarities. libretexts.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV/DAD at 254 nm | Aromatic rings exhibit strong UV absorbance at this wavelength. researchgate.net |
| Column Temperature | 30-40 °C | Ensures reproducible retention times and good peak shape. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Forms
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for analyzing potential volatile byproducts in a sample of this compound or for analyzing the compound itself, given its sufficient volatility. scholaris.ca
In GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column, typically coated with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., DB-5MS), separates compounds based on their boiling points and interactions with the phase. usgs.gov As each compound elutes from the column, it enters the mass spectrometer.
The most common ionization method is Electron Ionization (EI), where high-energy electrons (70 eV) bombard the molecules. scioninstruments.com This process is highly energetic, leading to the formation of a molecular ion (M⁺•) and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. scioninstruments.com For softer ionization that preserves the molecular ion, Chemical Ionization (CI) can be used. core.ac.uk
For this compound, the mass spectrum would be expected to show several key fragments. The carbon-iodine bond is the weakest and most likely to break, resulting in a prominent peak from the loss of an iodine atom (M-127). docbrown.info Other predictable fragmentations include the loss of a methyl group (M-15) from an isopropyl moiety and the loss of an entire isopropyl group (M-43). The molecular ion peak itself would also be expected, though its abundance might be low due to the extensive fragmentation typical of EI. acs.org
Table 2: Predicted GC-MS Fragmentation Pattern for this compound (Molecular Weight: 288.17 g/mol).
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 288 | [C₁₂H₁₇I]⁺• | Molecular Ion (M⁺•) |
| 273 | [C₁₁H₁₄I]⁺ | Loss of a methyl radical (•CH₃) from an isopropyl group. |
| 245 | [C₉H₁₀I]⁺ | Loss of an isopropyl radical (•C₃H₇). |
| 161 | [C₁₂H₁₇]⁺ | Loss of an iodine radical (•I). This is often a very significant peak for iodo-compounds. docbrown.infodocbrown.info |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage or further fragmentation of the [C₁₂H₁₇]⁺ ion. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a common fragment from isopropyl-substituted compounds. ajgreenchem.com |
Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Real-Time Reaction Monitoring and Identification
The synthesis of specialty chemicals often requires careful monitoring to optimize reaction conditions and maximize yield. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are ideal for this purpose, providing real-time data on the complex mixture within a reactor. actascientific.comijpsjournal.comchemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern process analytical chemistry. ox.ac.uk It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For a reaction involving this compound, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira reactions), LC-MS can be used to monitor the progress in real-time. nih.govsigmaaldrich.com Small aliquots can be periodically taken from the reaction, quenched, and injected into the LC-MS system. The resulting data allows for tracking the disappearance of the starting aryl iodide and the appearance of the desired product, as well as any intermediates or byproducts. nih.govchemistryviews.org This information is invaluable for determining reaction endpoints, studying kinetics, and identifying impurity profiles.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for definitive structure elucidation. mdpi.comamazonaws.comiosrphr.org While less sensitive than MS, NMR provides unparalleled detail about a molecule's exact structure. In an LC-NMR setup, peaks eluting from the HPLC column are directed into an NMR flow cell. iosrphr.org This allows for the acquisition of NMR spectra (e.g., ¹H NMR, ¹³C NMR) on separated components without the need for manual isolation. This is particularly useful for identifying unexpected byproducts or unstable intermediates that might decompose during traditional workup and purification. nih.gov While on-flow analysis is possible, a "stop-flow" approach, where the chromatographic flow is paused while a component of interest is in the NMR probe, is often used to accumulate enough data for detailed 2D NMR experiments (e.g., COSY, HSQC), enabling the complete structural characterization of an unknown analyte within a complex mixture. nih.gov
These advanced hyphenated methods provide a comprehensive understanding of the chemical system, from initial purity assessment to detailed reaction monitoring and structural confirmation of products and impurities.
Future Research Directions and Unexplored Reactivity
Development of Novel Catalytic Systems for C-I Bond Activation
The carbon-iodine (C-I) bond in 1-iodo-2,4-bis(propan-2-yl)benzene (B1626424) is a key functional group for a variety of chemical transformations. A primary focus of future research is the design and implementation of new and more efficient catalytic systems to activate this bond. While palladium-based catalysts have been traditionally used, researchers are now exploring other metals and catalyst designs to improve reaction efficiency, reduce costs, and minimize environmental impact.
The development of catalysts that can operate under milder conditions is a significant goal. This would not only save energy but also allow for the use of substrates with sensitive functional groups that might not withstand harsh reaction conditions. Furthermore, there is a growing interest in creating catalysts that are recoverable and reusable, a key principle of sustainable chemistry.
| Catalyst System | Metal | Key Advantages |
| Palladium-based | Palladium | Well-established, versatile |
| Copper-based | Copper | Lower cost, unique reactivity |
| Nickel-based | Nickel | Earth-abundant, effective for cross-coupling |
| Photocatalysts | Various | Uses light energy, mild conditions |
Exploration of Unconventional Reactivity Modes for Enhanced Synthetic Utility
Beyond traditional cross-coupling reactions, researchers are investigating new ways in which the C-I bond in this compound can react. This includes exploring its participation in radical reactions, which can lead to the formation of complex molecules that are difficult to synthesize using conventional methods.
Photoredox catalysis, a technique that uses light to drive chemical reactions, is another promising area. By using light, it may be possible to access unique reactive intermediates from this compound, opening up new avenues for chemical synthesis. The bulky isopropyl groups on the benzene (B151609) ring can also be exploited to direct reactions in a specific way, a concept known as steric control.
Green Chemistry Innovations in the Synthesis and Application of Related Compounds
The principles of green chemistry are increasingly influencing the synthesis and use of chemicals. mdpi.com For compounds like this compound, this means developing manufacturing processes that are more environmentally friendly. This includes using safer solvents, reducing waste, and designing reactions that are more energy-efficient.
One area of focus is the use of alternative energy sources, such as microwave irradiation or ultrasound, to speed up reactions and reduce energy consumption. researchgate.net Another is the development of one-pot reactions, where multiple chemical transformations are carried out in the same reaction vessel, saving time, resources, and reducing waste. The use of catalysts derived from renewable resources, known as biocatalysts, is also being explored as a way to make the synthesis of related compounds more sustainable.
Key green chemistry approaches include:
Use of environmentally friendly and readily available oxidizing agents. mdpi.com
Development of synthetic methods that are efficient and produce high yields in a short amount of time. mdpi.com
Employing neat reaction conditions, which avoid the use of harmful solvents. mdpi.com
Theoretical Prediction of Novel Reactivity and Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool for predicting how molecules like this compound will behave in chemical reactions. By using computer models, scientists can simulate reactions and study the properties of molecules in detail. This can help in designing new experiments and in understanding the fundamental principles that govern chemical reactivity.
These theoretical studies can provide valuable insights into the relationship between the structure of a molecule and its reactivity. For example, by analyzing the electronic structure of this compound, researchers can predict which parts of the molecule are most likely to be involved in a reaction. This knowledge can then be used to design new and more efficient synthetic methods. Computational studies have been used to investigate the crystal structures of similar halogenated benzene derivatives, providing insights into intermolecular interactions that can influence reactivity. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
